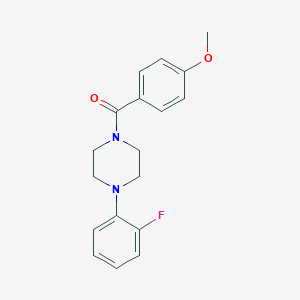![molecular formula C31H42N2O6S2 B329682 isopropyl 2-[(5-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329682.png)
isopropyl 2-[(5-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydro-4H-cyclohepta[b]thiophene core.
Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, amidation, and imination.
Final assembly: The final compound is assembled through condensation reactions, often under controlled conditions to ensure the correct stereochemistry and purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has several scientific research
Properties
Molecular Formula |
C31H42N2O6S2 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-oxo-5-[(3-propan-2-yloxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]pentanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-18(2)38-30(36)26-20-12-7-5-9-14-22(20)40-28(26)32-24(34)16-11-17-25(35)33-29-27(31(37)39-19(3)4)21-13-8-6-10-15-23(21)41-29/h18-19H,5-17H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
NZIDNRPPBBICDV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


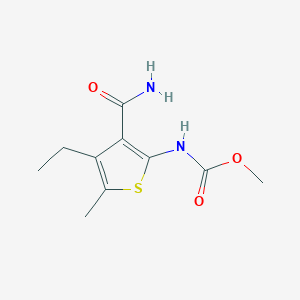
![PROPYL 2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B329604.png)
![isopropyl 2-({2-chloro-5-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329606.png)
![4-{4-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329609.png)
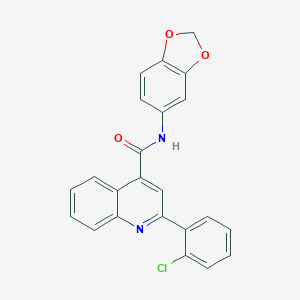
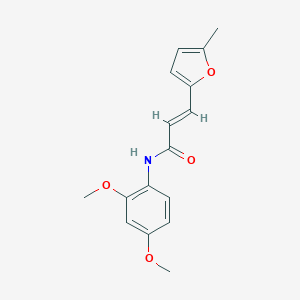
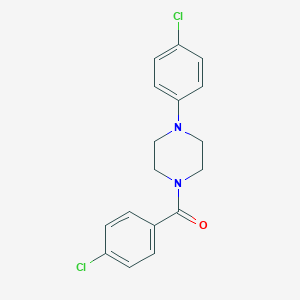
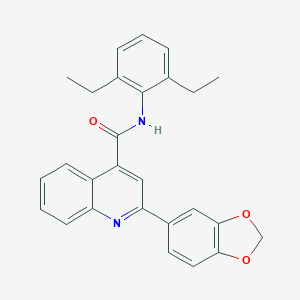
![isopropyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329614.png)
![2-(4-ethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B329616.png)
![Methyl 6-tert-butyl-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329618.png)

![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329620.png)
